molecular formula C7H6O2 B6595197 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 CAS No. 201595-48-4

4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6

Cat. No.: B6595197
CAS No.: 201595-48-4
M. Wt: 128.077 g/mol
InChI Key: RGHHSNMVTDWUBI-ZFJHNFROSA-N
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Description

4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 is a stable isotope-labeled compound with the molecular formula C13C6H6O2 and a molecular weight of 128.08 . This compound is a derivative of 4-Hydroxybenzaldehyde, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. It is primarily used in scientific research for tracing and studying metabolic pathways and reaction mechanisms.

Chemical Reactions Analysis

4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, bromine, and nitric acid. Major products formed include hydroquinone, 4-hydroxybenzyl alcohol, and substituted derivatives of 4-Hydroxybenzaldehyde .

Mechanism of Action

The mechanism of action of 4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 involves its participation in various chemical reactions as a labeled compound. The carbon-13 isotopes allow for the tracking of the compound through different pathways and reactions. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to yield the substituted product .

Comparison with Similar Compounds

4-Hydroxy-benzaldehyde-1,2,3,4,5,6-13C6 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:

These compounds share similar chemical properties but differ in their labeling and positional isomerism, which affects their reactivity and applications.

Properties

IUPAC Name

4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1+1,2+1,3+1,4+1,6+1,7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHHSNMVTDWUBI-ZFJHNFROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.077 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-48-4
Record name 201595-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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